molecular formula C16H24N2S B12936810 N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine

N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine

Katalognummer: B12936810
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: DPCGELKHLYCBSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a thietan-3-amine moiety.

Vorbereitungsmethoden

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine involves several steps. One common synthetic route includes the reaction of 1-benzylpiperidin-4-ylmethanol with thietan-3-amine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or tetrahydrofuran (THF), and may involve the use of catalysts or reagents to facilitate the reaction .

Analyse Chemischer Reaktionen

N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H24N2S

Molekulargewicht

276.4 g/mol

IUPAC-Name

N-[(1-benzylpiperidin-4-yl)methyl]thietan-3-amine

InChI

InChI=1S/C16H24N2S/c1-2-4-15(5-3-1)11-18-8-6-14(7-9-18)10-17-16-12-19-13-16/h1-5,14,16-17H,6-13H2

InChI-Schlüssel

DPCGELKHLYCBSW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CNC2CSC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.